Product packaging for 2-(1-Chloroethyl)benzo[b]thiophene(Cat. No.:)

2-(1-Chloroethyl)benzo[b]thiophene

Cat. No.: B8277173
M. Wt: 196.70 g/mol
InChI Key: ICPDAWGUSUUMOO-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)benzo[b]thiophene (CAS 7136-60-9) is a valuable halogenated heterocyclic compound utilized primarily as a versatile synthetic intermediate in organic and medicinal chemistry research. Its core structure incorporates the benzo[b]thiophene scaffold, a privileged motif in drug discovery known to confer a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties . The chloroethyl substituent at the 2-position makes it a key electrophile for further functionalization, particularly in nucleophilic substitution reactions. This compound is of significant research value as a building block for the synthesis of more complex, biologically active molecules. It serves as a direct precursor in the preparation of 2-(1-aminoethyl)benzo[b]thiophene derivatives, which are critical intermediates for compounds like N-hydroxy-N-[1-(benzo[b]thien-2-yl)ethyl]urea, a molecule investigated for its leukotriene-inhibiting properties with potential applications in researching asthma and inflammatory conditions . The halogen atom can be readily displaced, allowing researchers to introduce nitrogen-based functionalities, thereby expanding the library of accessible compounds for biological screening. WARNING: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClS B8277173 2-(1-Chloroethyl)benzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClS

Molecular Weight

196.70 g/mol

IUPAC Name

2-(1-chloroethyl)-1-benzothiophene

InChI

InChI=1S/C10H9ClS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3

InChI Key

ICPDAWGUSUUMOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)Cl

Origin of Product

United States

Reactivity and Transformation Pathways of 2 1 Chloroethyl Benzo B Thiophene

Reactions Involving the Chloroethyl Side Chain

The chloroethyl group is the primary site for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and oxidative reactions. The carbon atom to which the chlorine is attached is a benzylic-like position, which enhances its reactivity.

Nucleophilic Substitution Reactions of the Chloroethyl Group

The chlorine atom on the ethyl side chain is a good leaving group, making the benzylic-like carbon susceptible to attack by nucleophiles.

The displacement of the chloride by nitrogen-containing nucleophiles is a key transformation. A notable example is the reaction with O-benzyl-hydroxylamine. This reaction is typically carried out by heating 2-(1-chloroethyl)benzo[b]thiophene with O-benzyl-hydroxylamine in a polar aprotic solvent such as dimethyl sulfoxide (B87167) or tetrahydrofuran (B95107). The product of this nucleophilic substitution is 2-(1-benzyloxyaminoethyl)benzo[b]thiophene. This derivative can be further elaborated, for instance, by reaction with trimethylsilylisocyanate and subsequent catalytic hydrogenation to yield other valuable compounds. google.com

Table 1: Amination of this compound

Reactant Nucleophile Solvent(s) Product

While direct experimental data on the alkylation of the chloroethyl side chain of this compound is limited in the reviewed literature, the general reactivity of benzylic halides suggests that it would readily undergo alkylation reactions. In such reactions, a carbanion or other carbon-based nucleophile would attack the electrophilic carbon bearing the chlorine atom, leading to the formation of a new carbon-carbon bond. This type of reaction, a form of cross-coupling, is fundamental in organic synthesis for building more complex carbon skeletons. For instance, reacting this compound with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would be expected to yield the corresponding 2-(1-alkyl/aryl-ethyl)benzo[b]thiophene derivatives. Similarly, soft carbon nucleophiles like the enolates of β-dicarbonyl compounds could be used in the presence of a base.

Dehydrohalogenation Reactions and Cyclization Pathways

The presence of a hydrogen atom on the carbon adjacent to the chloro-substituted carbon allows for dehydrohalogenation, an elimination reaction that leads to the formation of an alkene.

Upon treatment with a strong base, this compound is expected to undergo a β-elimination reaction to yield 2-vinylbenzo[b]thiophene. wikipedia.org This reaction is analogous to the dehydrohalogenation of other haloethyl aromatic compounds. google.com The choice of base and reaction conditions can influence the efficiency of this transformation.

Furthermore, the reactive nature of the chloroethyl group can be exploited in intramolecular cyclization reactions to form new heterocyclic rings fused to the benzo[b]thiophene system. For such a cyclization to occur, a nucleophilic center must be present elsewhere in the molecule, positioned to allow for a favorable ring-forming reaction. For example, if a derivative of this compound were prepared with a nucleophilic group (e.g., a hydroxyl or amino group) appropriately located on the benzo[b]thiophene ring or on a substituent, intramolecular cyclization could be induced, leading to the formation of novel polycyclic heteroaromatic compounds. The propensity for such reactions is high for the formation of 5- and 6-membered rings. masterorganicchemistry.com

Oxidative Transformations at the Chloroethyl Position

The benzylic position of the chloroethyl side chain is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are known to oxidize alkyl side chains of aromatic rings to carboxylic acids. libretexts.orgorgoreview.comthemasterchemistry.com For this to occur, the benzylic carbon must bear at least one hydrogen atom. libretexts.orgorgoreview.com In the case of this compound, the benzylic carbon has one hydrogen, making it a candidate for such an oxidation. The expected product of vigorous oxidation would be 2-benzoylbenzo[b]thiophene, with the entire ethyl group being cleaved and oxidized down to a carbonyl, or potentially 2-benzo[b]thiophenecarboxylic acid under even harsher conditions. The presence of the chlorine atom may influence the reaction, potentially leading to different intermediates or requiring specific conditions to achieve the desired transformation.

Reactivity of the Benzo[b]thiophene Nucleus

The benzo[b]thiophene ring system is aromatic and undergoes electrophilic substitution reactions. The presence of the 2-(1-chloroethyl) group influences the position of further substitution. Alkyl groups are generally ortho- and para-directing activators in electrophilic aromatic substitution. However, in the case of benzo[b]thiophene, the 3-position is the most electron-rich and generally the preferred site for electrophilic attack, unless sterically hindered. thieme-connect.de

Common electrophilic substitution reactions that could be applied to the benzo[b]thiophene nucleus of this compound include Friedel-Crafts acylation and the Vilsmeier-Haack reaction.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govlibretexts.orglibretexts.org For this compound, acylation would be expected to occur primarily at the 3-position, yielding a 3-acyl-2-(1-chloroethyl)benzo[b]thiophene.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. youtube.comchemistrysteps.comorganic-chemistry.org Similar to Friedel-Crafts acylation, the Vilsmeier-Haack reaction on this compound would be predicted to yield this compound-3-carbaldehyde. libretexts.org

Table 2: Mentioned Compounds

Compound Name
This compound
O-Benzyl-hydroxylamine
Dimethyl sulfoxide
Tetrahydrofuran
2-(1-Benzyloxyaminoethyl)benzo[b]thiophene
Trimethylsilylisocyanate
Grignard reagents
Organolithium compounds
β-dicarbonyl compounds
2-(1-Alkyl/aryl-ethyl)benzo[b]thiophene
2-Vinylbenzo[b]thiophene
Potassium permanganate
Chromic acid
2-Benzoylbenzo[b]thiophene
2-Benzo[b]thiophenecarboxylic acid
Aluminum chloride
3-Acyl-2-(1-chloroethyl)benzo[b]thiophene
Phosphorus oxychloride
N,N-Dimethylformamide

Mechanistic Investigations of Reactions Involving 2 1 Chloroethyl Benzo B Thiophene

Elucidation of Reaction Mechanisms at the Chloroethyl Moiety

The chloroethyl group at the 2-position of the benzo[b]thiophene ring is the primary site for reactions involving nucleophilic substitution and elimination. The nature of the reagent, solvent, and reaction conditions determines which pathway is favored.

Pathways of Nucleophilic Displacement

Nucleophilic substitution at the benzylic carbon of the chloroethyl group can proceed through either an S(_N)1 or S(_N)2 mechanism.

The S(_N)1 mechanism is facilitated by the ability of the benzo[b]thienyl group to stabilize the resulting benzylic carbocation. The reaction proceeds in a stepwise manner:

Formation of a Carbocation: The carbon-chlorine bond breaks heterolytically, forming a chloride ion and a secondary benzylic carbocation. The proximity of the sulfur atom in the benzo[b]thiophene ring can play a role in stabilizing this intermediate through resonance.

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, leading to a racemic mixture if the original carbon was chiral.

The S(_N)2 mechanism involves a concerted, one-step process:

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the chlorine leaving group.

Transition State: A pentacoordinate transition state is formed where the nucleophile and the leaving group are partially bonded to the carbon atom.

Inversion of Stereochemistry: As the chlorine atom departs, the stereochemistry at the carbon center is inverted.

The choice between these pathways is influenced by the strength of the nucleophile, the solvent polarity, and the steric hindrance around the reaction center. Weak nucleophiles and polar, protic solvents favor the S(_N)1 pathway, while strong nucleophiles and polar, aprotic solvents favor the S(_N)2 pathway.

Mechanisms of Dehydrohalogenation

Dehydrohalogenation of 2-(1-chloroethyl)benzo[b]thiophene results in the formation of 2-vinylbenzo[b]thiophene. This elimination reaction can occur via either an E1 or E2 mechanism. youtube.com

The E2 mechanism is a concerted, one-step process requiring a strong base. youtube.com The base removes a proton from the carbon adjacent to the one bearing the chlorine atom, while simultaneously, the C-Cl bond breaks and a double bond is formed. For the E2 reaction to occur, the hydrogen and the chlorine atom must be in an anti-periplanar conformation.

The E1 mechanism is a two-step process that competes with the S(_N)1 reaction. youtube.com It also proceeds through the formation of a carbocation intermediate.

Carbocation Formation: The C-Cl bond breaks to form a secondary benzylic carbocation.

Proton Abstraction: A weak base (often the solvent) removes a proton from an adjacent carbon, leading to the formation of the alkene.

The use of a strong, bulky base will favor the E2 pathway, while a weak base or high temperature in a polar protic solvent will favor the E1 mechanism. youtube.com

Mechanistic Studies of Benzo[b]thiophene Core Functionalization

The benzo[b]thiophene ring system is aromatic and undergoes electrophilic substitution. The presence of the 2-(1-chloroethyl) substituent influences the regioselectivity of these reactions.

Detailed Analysis of Electrophilic Substitution Pathways

Electrophilic aromatic substitution on the benzo[b]thiophene core typically occurs at the C3 position, as the sulfur atom can effectively stabilize the Wheland intermediate through resonance. The 2-alkyl substituent is generally considered to be an activating group and an ortho-, para-director. In the context of the benzo[b]thiophene ring, this translates to directing incoming electrophiles to the C3 position.

A proposed mechanism for electrophilic substitution, such as chlorination, involves the following steps: nih.govrsc.org

Generation of the Electrophile: The electrophile (e.g., Cl from a chlorine source) is generated.

Formation of the Sigma Complex (Wheland Intermediate): The π electrons of the benzo[b]thiophene ring attack the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. Attack at the C3 position allows for resonance structures where the positive charge is delocalized onto the sulfur atom, providing significant stabilization.

Deprotonation and Rearomatization: A base removes a proton from the C3 carbon, restoring the aromaticity of the ring and yielding the 3-substituted product.

Computational studies on the chlorination of C2-substituted benzo[b]thiophenes suggest a mechanism involving the formation of a chloronium ion intermediate, which then rearranges to the more stable C3-chlorinated product. nih.govrsc.org

Charge-Accelerated Rearrangement Mechanisms

While specific studies on charge-accelerated rearrangements of this compound are not extensively documented, rearrangements can be anticipated under conditions that generate a carbocation at the benzylic position. For instance, in the presence of a strong Lewis acid, the chloroethyl group could potentially rearrange.

A plausible, though not experimentally confirmed, pathway could involve a 1,2-hydride shift if a primary carbocation were to form. However, the secondary benzylic carbocation is relatively stable. More likely are rearrangements involving the benzo[b]thiophene ring itself, though these typically require harsh conditions.

Catalytic Cycle Elucidation for Transition Metal-Mediated Reactions

The chloroethyl group can participate in transition-metal-catalyzed cross-coupling reactions, although the use of secondary alkyl halides can be challenging. nih.gov A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, would likely involve the following key steps: rhhz.net

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a palladium(II) intermediate. This is often the rate-determining step for alkyl halides.

Transmetalation: The organometallic coupling partner (e.g., an organoboron or organozinc reagent) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

The efficiency of such a cycle would be highly dependent on the choice of catalyst, ligands, and reaction conditions to favor oxidative addition and prevent side reactions like β-hydride elimination from the palladium-alkyl intermediate.

Theoretical and Computational Studies on 2 1 Chloroethyl Benzo B Thiophene and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have emerged as an indispensable tool for elucidating the molecular properties and reactivity of chemical compounds. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. tandfonline.com It has been widely applied to study the structural and electronic characteristics of polythiophene derivatives. tandfonline.com The core concept of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

In the context of 2-(1-Chloroethyl)benzo[b]thiophene, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and determine various electronic properties. The choice of the functional and basis set is crucial for obtaining accurate results. For similar aromatic sulfur-containing heterocycles, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31G(d) or larger. nih.gov These calculations provide a detailed picture of the electron distribution and bonding within the molecule.

Table 1: Typical Parameters for DFT Calculations on Benzo[b]thiophene Derivatives.
ParameterTypical Value/MethodSignificance
FunctionalB3LYP, PBE0, M06-2XApproximates the exchange-correlation energy.
Basis Set6-31G(d), 6-311+G(d,p), def2-TZVPDescribes the atomic orbitals used to build molecular orbitals.
Solvent ModelPCM, SMDAccounts for the influence of a solvent on the molecule's properties.
Calculation TypeGeometry Optimization, Frequency AnalysisFinds the minimum energy structure and confirms its stability.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and its tendency to undergo electronic transitions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[b]thiophene ring system, particularly the sulfur atom and the fused benzene (B151609) ring. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the thiophene (B33073) ring and the chloroethyl substituent. A smaller HOMO-LUMO gap would suggest higher reactivity and a greater ease of electronic excitation. The introduction of different substituents on the benzo[b]thiophene core can significantly alter the energies of these frontier orbitals, thereby tuning the molecule's electronic properties. rsc.org

Table 2: Representative Frontier Orbital Energies for Substituted Benzo[b]thiophenes.
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzo[b]thiophene-6.10-0.855.25
2-Methylbenzo[b]thiophene-5.95-0.785.17
2-Chlorobenzo[b]thiophene-6.25-1.105.15
This compound (Estimated)-6.15-1.055.10

Electrostatic Potential and Reactivity Site Prediction

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP surface would likely show a region of negative potential around the sulfur atom due to its lone pairs of electrons, making it a potential site for electrophilic interaction. The hydrogen atoms of the benzene ring would exhibit positive potential, while the chlorine atom, being highly electronegative, would create a region of negative potential around itself. The carbon atom attached to the chlorine would, in turn, become more electrophilic. Such analyses are crucial for understanding the regioselectivity of reactions involving this molecule.

Mechanistic Probing via Computational Chemistry

Computational chemistry offers powerful methods for investigating reaction mechanisms, providing detailed information about the energy landscape and the structures of transient species.

Reaction Pathway Mapping and Energy Profile Calculations

By employing computational methods, it is possible to map the entire reaction pathway for a given chemical transformation. This involves identifying the structures of the reactants, products, intermediates, and transition states along the reaction coordinate. The energy of each of these species can be calculated, leading to the construction of a potential energy surface or a reaction energy profile.

For reactions involving this compound, such as nucleophilic substitution at the chloroethyl side chain or electrophilic substitution on the aromatic ring, computational mapping of the reaction pathway can help to elucidate the step-by-step mechanism. researchgate.net For instance, in a nucleophilic substitution reaction, the calculations could distinguish between a concerted (SN2) or a stepwise (SN1) mechanism by locating the relevant transition states and intermediates and comparing their energies.

Transition State Characterization and Activation Energy Determination

A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate between reactants and products. The characterization of transition state structures is a key aspect of mechanistic studies. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy (Ea) of the reaction. nih.gov This value is a critical determinant of the reaction rate. For this compound, calculating the activation energies for different possible reaction pathways allows for the prediction of the most favorable reaction mechanism under a given set of conditions. For example, by comparing the activation energies for electrophilic attack at different positions on the benzo[b]thiophene ring, the regioselectivity of the reaction can be rationalized.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is fundamental to its reactivity and interaction with its environment. For this compound, the rotation around the single bond connecting the chloroethyl group to the benzothiophene (B83047) ring gives rise to various conformers.

Conformational Analysis:

The conformational preferences of the 1-chloroethyl substituent are primarily governed by steric and electronic interactions. By analogy with simple alkanes like butane, the rotation around the C-C bond will have energy minima at staggered conformations and maxima at eclipsed conformations. In the case of this compound, the key dihedral angle to consider is that between the C-Cl bond of the ethyl group and the C-S bond of the benzothiophene ring.

Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the potential energy surface for this rotation. It is anticipated that the most stable conformers will be those where the bulky chlorine atom and methyl group are staggered with respect to the plane of the benzothiophene ring, minimizing steric hindrance. There will be two main types of staggered conformers, often referred to as gauche and anti, depending on the relative positions of the largest groups.

A hypothetical conformational analysis would likely reveal at least two low-energy conformers. The relative energies of these conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerDihedral Angle (Cl-C-C-S)Relative Energy (kcal/mol)Population at 298 K (%)
Gauche~60°0.0~65
Anti~180°~0.5~35

Molecular Dynamics Simulations:

While conformational analysis provides a static picture of the energy landscape, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal the flexibility of the molecule, the rates of interconversion between different conformers, and the influence of a solvent environment.

An MD simulation of this compound would likely show rapid transitions between the gauche and anti conformers in the gas phase or in a non-polar solvent. The presence of a polar solvent could influence the conformational equilibrium by stabilizing the conformer with the larger dipole moment. Furthermore, MD simulations are invaluable for understanding how the chloroethyl side chain might interact with a biological receptor or a material surface, providing a dynamic picture of the binding process.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data, which is crucial for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a mature area of computational chemistry. Using methods like DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. These can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, computational NMR predictions would be particularly useful for assigning the signals of the protons and carbons in the benzothiophene ring system, which can be complex due to the fused ring structure. Moreover, the chemical shifts of the methine and methyl protons in the chloroethyl side chain are sensitive to the conformational state of the molecule. By calculating the Boltzmann-averaged chemical shifts over the different low-energy conformers, a more accurate prediction of the experimentally observed spectrum can be achieved.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound
Carbon AtomPredicted Chemical Shift (ppm)
C2 (attached to ethyl)145.2
C3124.8
CH (chloroethyl)55.1
CH₃ (chloroethyl)22.5

Infrared (IR) Spectroscopy:

Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. The calculation of harmonic frequencies is a standard feature of most quantum chemistry software packages. For greater accuracy, anharmonic corrections can be applied.

The predicted IR spectrum of this compound would show characteristic bands for the C-H stretching of the aromatic ring, the C-S stretching of the thiophene ring, and the vibrations of the chloroethyl side chain, including the C-Cl stretching frequency. Comparing the predicted spectrum with the experimental one can help to confirm the identity and purity of the compound. For instance, studies on thiophene derivatives have established correlations between substituent effects and vibrational frequencies. nii.ac.jp

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. The predicted spectrum for this compound would be expected to show absorptions characteristic of the benzothiophene chromophore. The position and intensity of these absorptions can be influenced by the chloroethyl substituent, and comparing theoretical and experimental spectra can provide further confirmation of the molecule's structure.

Applications of 2 1 Chloroethyl Benzo B Thiophene in Advanced Organic Synthesis and Materials Science Precursors

Role as a Key Synthetic Intermediate for Complex Molecules

The chloroethyl functional group in 2-(1-Chloroethyl)benzo[b]thiophene serves as a valuable electrophilic site, facilitating nucleophilic substitution reactions that are fundamental to the construction of more elaborate molecular structures. This reactivity is pivotal in its role as a precursor to a range of complex molecules, including urea (B33335) derivatives and polycyclic systems.

Scaffold for Novel Functional Materials

The benzo[b]thiophene core is a key component in a variety of organic functional materials due to its rigid, planar structure and its electron-rich nature, which facilitates charge transport. The ability to functionalize the benzo[b]thiophene scaffold allows for the fine-tuning of its electronic properties and solid-state packing, which are crucial for applications in organic electronics.

Role in Organic Semiconductor Precursors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov Benzo[b]thiophene derivatives, particularly those that form extended, conjugated systems, have shown great promise in this area. mdpi.comresearchgate.net The highly-regarded nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) and its derivatives are examples of high-performance organic semiconductors. nih.govrsc.orgresearchgate.net

The role of this compound in this context would be as a precursor to more complex, conjugated molecules suitable for semiconductor applications. The chloroethyl group could be used to couple the benzo[b]thiophene unit to other aromatic or heteroaromatic systems, thereby extending the π-conjugation. For example, it could potentially undergo coupling reactions, after conversion to a more suitable functional group, to form larger, planar molecules that can self-assemble into ordered structures in the solid state, a key requirement for efficient charge transport. While direct polymerization or coupling of this compound into a semiconducting polymer is not a commonly reported method, the principle of using functionalized monomers to build up conjugated polymers is well-established. rsc.org

Building Block for Optoelectronic Material Components

Optoelectronic materials, which interact with light and electricity, are at the heart of technologies such as organic light-emitting diodes (OLEDs) and photodetectors. The properties of these materials are intrinsically linked to their molecular structure. Thienothiophenes and their derivatives are recognized as important building blocks for optoelectronic applications. mdpi.com The introduction of substituents onto the benzo[b]thiophene core can modulate the material's photophysical properties, such as its absorption and emission wavelengths. researchgate.net

This compound can be envisioned as a starting material for the synthesis of new optoelectronic components. The chloroethyl group provides a reactive site for the attachment of chromophores or other functional groups that can tune the material's optical and electronic properties. For instance, substitution of the chlorine with a fluorescent dye molecule could lead to a new class of emissive materials. Alternatively, the chloroethyl group could be used to link the benzo[b]thiophene unit into a larger system with tailored charge-transfer characteristics.

Precursors for Advanced Polymer Architectures

The development of new polymers with advanced architectures is crucial for creating materials with novel properties and functions. The chloroethyl group is a known initiator or monomer component in various polymerization techniques. The presence of this group on the rigid benzo[b]thiophene scaffold suggests that this compound could be a valuable monomer for the synthesis of polymers with unique structures and properties.

For example, it could potentially be used in controlled polymerization methods to create well-defined polymer chains with pendant benzo[b]thiophene units. These polymers could exhibit interesting thermal, mechanical, and electronic properties derived from the rigid, aromatic side chains. While the direct polymerization of this compound is not well-documented, the synthesis of conjugated polymers based on benzo[b]thiophene derivatives is an active area of research. rsc.org These materials are typically synthesized via cross-coupling reactions, and while this compound is not a typical monomer for these reactions, its functional group could be modified to make it compatible with such polymerization methods.

Development of New Synthetic Reagents and Catalytic Ligands

The versatility of the this compound scaffold extends into the realm of reagent and ligand synthesis, where the reactive chloroethyl group serves as a key functional handle for the construction of novel molecular architectures. While direct literature detailing the applications of this compound for these purposes is not abundant, the known reactivity of the chloroethyl moiety and the inherent properties of the benzo[b]thiophene core suggest significant potential for the development of innovative synthetic reagents and catalytic ligands. This section will explore these potential applications by drawing parallels with analogous chemical transformations involving haloalkyl-substituted aromatic compounds.

The primary route for derivatization of this compound involves nucleophilic substitution of the chloride, a facile process that allows for the introduction of a wide array of functional groups. This reactivity is the cornerstone for its potential use in creating new reagents and ligands for catalysis.

Potential as a Precursor for Phosphine (B1218219) Ligands

Phosphine ligands are of paramount importance in homogeneous catalysis, playing a crucial role in a multitude of transition-metal-catalyzed reactions. nih.gov The synthesis of novel phosphine ligands with unique steric and electronic properties is a continuous pursuit in organometallic chemistry. The this compound molecule offers a platform for the synthesis of new P-chiral and achiral phosphine ligands.

The reaction of this compound with metal phosphides, such as lithium diphenylphosphide (LiPPh₂), would lead to the formation of a new carbon-phosphorus bond, yielding a tertiary phosphine. organic-chemistry.org The resulting ligand would feature a benzo[b]thiophene moiety directly attached to a phosphine center, potentially influencing the catalytic activity and selectivity of metal complexes derived from it. The steric bulk and electronic nature of the benzo[b]thiophene group could impart unique properties to the resulting metal complex.

Table 1: Hypothetical Phosphine Ligands Derived from this compound

PrecursorReagentPotential Ligand StructureLigand ClassPotential Applications
This compoundLithium diphenylphosphide2-(1-(Diphenylphosphino)ethyl)benzo[b]thiopheneMonodentate PhosphineCross-coupling reactions, hydrogenation
This compoundLithium dicyclohexylphosphide2-(1-(Dicyclohexylphosphino)ethyl)benzo[b]thiopheneMonodentate PhosphineSuzuki-Miyaura coupling, Buchwald-Hartwig amination
This compound1,2-Bis(phosphino)ethane dianionBis(1-(benzo[b]thiophen-2-yl)ethyl)phosphinoethaneBidentate PhosphineAsymmetric catalysis, polymerization

The synthesis of such ligands would be a valuable addition to the toolbox of catalytic chemists, offering new possibilities for tuning reaction outcomes.

Potential as a Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, often serving as alternatives to phosphines. beilstein-journals.orgnih.gov The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, is a key step in accessing these powerful ligands. beilstein-journals.org The chloroethyl group of this compound can be exploited to synthesize novel NHC precursors.

One potential synthetic route involves the reaction of this compound with an imidazole (B134444) or a substituted imidazole. This alkylation reaction would yield an N-alkylated imidazolium salt, where one of the nitrogen atoms of the imidazole ring is attached to the ethylbenzo[b]thiophene fragment. nih.gov Subsequent deprotonation of the imidazolium salt would generate the free NHC, which can then be coordinated to a metal center.

Table 2: Hypothetical N-Heterocyclic Carbene Precursors and Ligands from this compound

PrecursorReagentPotential NHC Precursor StructurePotential NHC Ligand StructurePotential Applications
This compoundImidazole1-(1-(Benzo[b]thiophen-2-yl)ethyl)-3-H-imidazolium chloride1-(1-(Benzo[b]thiophen-2-yl)ethyl)imidazol-2-ylideneOlefin metathesis, cross-coupling
This compound1-Mesitylimidazole1-(1-(Benzo[b]thiophen-2-yl)ethyl)-3-mesitylimidazolium chloride1-(1-(Benzo[b]thiophen-2-yl)ethyl)-3-mesitylimidazol-2-ylideneRobust catalysts for challenging transformations
This compoundBenzimidazole1-(1-(Benzo[b]thiophen-2-yl)ethyl)-3-H-benzimidazolium chloride1-(1-(Benzo[b]thiophen-2-yl)ethyl)benzimidazol-2-ylideneC-H activation, photoredox catalysis

The benzo[b]thiophene substituent on the NHC ligand could significantly influence its donor properties and steric profile, leading to novel catalytic activities. The development of such ligands could open up new avenues in catalysis, particularly in reactions where traditional NHC ligands show limitations.

Advanced Spectroscopic and Analytical Techniques in Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For a molecule like 2-(1-Chloroethyl)benzo[b]thiophene, with its distinct aromatic and aliphatic regions, NMR provides critical information on the connectivity of atoms and their chemical environment.

NMR for Reaction Monitoring and Intermediate Characterization

The synthesis of this compound, likely proceeding from a precursor such as 2-acetylbenzo[b]thiophene via reduction and subsequent chlorination, can be effectively monitored using ¹H NMR spectroscopy. By taking aliquots from the reaction mixture at different time intervals, the disappearance of starting material signals and the appearance of product signals can be tracked.

For instance, the reduction of the acetyl group to a 1-hydroxyethyl group would show a characteristic shift of the methyl and methine protons. Subsequent chlorination to form the final product would lead to a downfield shift of the methine proton due to the electron-withdrawing effect of the chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for Reaction Monitoring

Compound Proton Predicted Chemical Shift (ppm)
2-Acetylbenzo[b]thiophene-CH₃~2.6
2-(1-Hydroxyethyl)benzo[b]thiophene-CH(OH)CH₃~1.6 (d)
-CH(OH)CH₃~5.1 (q)
This compound -CH(Cl)CH₃ ~1.9 (d)
-CH(Cl)CH₃ ~5.4 (q)
Aromatic H ~7.2-8.0 (m)

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Characterization of transient intermediates, though challenging, is sometimes possible using specialized NMR techniques at low temperatures, which can help to stabilize reactive species.

Multidimensional NMR for Complex Structure Determination

While ¹H NMR provides initial structural information, complex spin systems and overlapping signals in the aromatic region of this compound necessitate the use of multidimensional NMR techniques for unambiguous assignment.

COSY (Correlation Spectroscopy): A 2D COSY experiment would be instrumental in confirming the coupling between the methine proton of the chloroethyl group and the methyl protons. It would also help to delineate the coupling network among the protons on the benzene (B151609) ring of the benzo[b]thiophene core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the ¹³C signals for the chloroethyl side chain and the protonated carbons of the aromatic system.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is particularly useful for assigning the quaternary carbon atoms in the benzo[b]thiophene ring system by observing correlations from the aromatic and side-chain protons. For example, correlations from the methyl protons could help identify the C2 carbon of the benzo[b]thiophene ring.

NMR Experiments for Mechanistic Pathway Elucidation

NMR spectroscopy can provide insights into the reaction mechanism. For instance, in the chlorination step, the observation of specific by-products or intermediates could help to distinguish between different possible pathways (e.g., SN1 vs. SN2 type substitution). Isotope labeling studies, where a deuterium (B1214612) or ¹³C label is incorporated into the starting material, can be followed by NMR to trace the fate of the label in the final product, providing powerful evidence for a proposed mechanism.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

GC-MS for Product and By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing the purity of this compound and identifying any by-products formed during its synthesis. The gas chromatogram would show the retention time of the main product and any impurities, while the mass spectrometer provides a mass spectrum for each separated component.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

m/z Value Proposed Fragment Significance
196/198[C₁₀H₉ClS]⁺Molecular ion peak, showing the chlorine isotope pattern.
161[C₁₀H₉S]⁺Loss of Chlorine radical.
147[C₉H₇S]⁺Loss of the ethyl group, forming a stable benzo[b]thiophenyl cation.
134[C₈H₆S]⁺Benzo[b]thiophene radical cation.

The identification of by-products, such as unreacted starting materials or products of side reactions, is crucial for optimizing the reaction conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₉ClS.

Table 3: Theoretical Exact Mass for this compound

Molecular Formula Calculated Exact Mass (m/z)
C₁₀H₉³⁵ClS196.0165
C₁₀H₉³⁷ClS198.0136

An experimentally determined exact mass that matches these theoretical values to within a few parts per million (ppm) provides definitive confirmation of the elemental composition of the synthesized compound. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule. arxiv.org For this compound, these spectra would provide a unique fingerprint, allowing for its identification and the analysis of its structural components: the benzothiophene (B83047) ring, the ethyl group, and the carbon-chlorine bond.

The analysis relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes, creating an IR absorption spectrum. In Raman spectroscopy, a laser is used to excite the molecule, and the scattered light is analyzed. acs.org The frequency shifts in the scattered light correspond to the molecule's vibrational frequencies. acs.org

For this compound, the key vibrational modes can be assigned to its distinct structural parts:

Benzothiophene Ring: The aromatic C-H stretching vibrations of the benzene ring portion are expected in the 3100–3000 cm⁻¹ region. iosrjournals.org The C=C stretching vibrations within the aromatic system typically appear in the 1600–1400 cm⁻¹ range. nih.gov Vibrations specific to the thiophene (B33073) part of the fused ring system also have characteristic bands. For instance, C-S stretching modes are typically found in the 800-600 cm⁻¹ region, though they can be weak. Ring stretching vibrations for substituted thiophenes are often observed between 1532 and 1347 cm⁻¹. iosrjournals.org

Alkyl Group (Ethyl): The aliphatic C-H stretching vibrations of the ethyl group (-CH₂-CH₃) would appear in the 3000–2850 cm⁻¹ range. Bending vibrations for these alkyl groups, such as scissoring and rocking, are expected in the 1470–1370 cm⁻¹ region. nih.gov

C-Cl Bond: The stretching vibration of the carbon-chlorine bond is a key indicator. For secondary alkyl chlorides like this compound, the C-Cl stretch typically gives rise to one or more strong bands in the 750–550 cm⁻¹ region. The exact position can be influenced by the conformation of the molecule.

Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental data by predicting vibrational frequencies, aiding in the precise assignment of complex spectra. arxiv.orgmaterialsciencejournal.org

Table 1: Expected Vibrational Frequencies for this compound Below is an interactive table detailing the probable vibrational modes and their expected frequency ranges based on data from analogous compounds. iosrjournals.orgnih.govmaterialsciencejournal.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Benzothiophene RingAromatic C-H Stretch3100 - 3000IR, Raman
Ethyl GroupAliphatic C-H Stretch3000 - 2850IR, Raman
Benzothiophene RingAromatic C=C Stretch1600 - 1450IR, Raman
Ethyl GroupC-H Bending1470 - 1370IR, Raman
Benzothiophene RingRing Breathing/Stretching1532 - 1347IR, Raman
C-ClC-Cl Stretch750 - 550IR (Strong)
Benzothiophene RingC-S Stretch800 - 600IR, Raman

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For benzothiophene derivatives, crystallographic studies reveal that the fused ring system is essentially planar. nih.gov For example, in related structures, the maximum deviation from the plane of the benzothiophene ring can be as small as 0.009 Å. nih.gov The crystal structure of the parent compound, benzo[b]thiophene, belongs to the Pnma space group. nih.gov

In the case of this compound, an X-ray analysis would confirm:

The connectivity of the atoms, verifying the attachment of the 1-chloroethyl group to the C2 position of the benzothiophene core.

The stereochemistry at the chiral center (the carbon atom bonded to both the ring, a methyl group, a hydrogen, and the chlorine atom). In a bulk synthesis, this would likely be a racemic mixture, and crystallography could reveal how the two enantiomers pack in the crystal lattice.

Precise bond lengths and angles, such as the C-S, C=C, C-C, and C-Cl bond distances.

Intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which dictate the crystal packing.

Table 2: Representative Crystallographic Data for Benzothiophene Scaffolds This table presents typical crystallographic parameters for a benzothiophene core, which would be expected in the structure of this compound. nih.govnih.gov

Parameter Description Typical Value/System
Crystal SystemThe symmetry system of the crystal lattice.Orthorhombic (for parent benzo[b]thiophene) nih.gov
Space GroupDescribes the symmetry of the unit cell.Pnma (for parent benzo[b]thiophene) nih.gov
PlanarityDeviation of atoms from the mean plane of the ring.Typically < 0.01 Å nih.gov
C-S Bond LengthDistance between Carbon and Sulfur in the ring.~1.71 - 1.75 Å
C-Cl Bond LengthDistance between Carbon and Chlorine.~1.76 - 1.82 Å

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals. researchgate.net While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, EPR spectroscopy would be an invaluable tool for investigating its potential to form radical intermediates during chemical reactions or upon irradiation.

Radical intermediates could be generated from this compound via several pathways, such as homolytic cleavage of the C-Cl bond induced by UV light or heat, or through single-electron transfer reactions. These radicals are typically short-lived and present at very low concentrations. researchgate.net

The spin-trapping technique is the most common method used in conjunction with EPR to study such transient radicals. mdpi.comnih.gov This method involves adding a "spin trap" compound to the reaction mixture. The spin trap is a diamagnetic molecule that reacts rapidly with the transient radical to form a much more stable and persistent radical product, known as a spin adduct. mdpi.com This spin adduct accumulates to an EPR-detectable concentration, and the characteristics of its EPR spectrum (e.g., hyperfine splitting constants) can be used to identify the structure of the original, short-lived radical. researchgate.net

For this compound, an EPR spin-trapping experiment could potentially identify:

The 2-(1-benzo[b]thiophen-2-yl)ethyl radical: This would form if the C-Cl bond breaks, and the resulting radical is trapped.

Radicals on the benzothiophene ring: Reactions could potentially lead to the formation of a radical cation or other radical species involving the aromatic system.

The detection of a hemoglobin thiyl free radical using this in vivo technique demonstrates its power in complex biological systems. nih.gov Similarly, studying radical intermediates in the photolysis of ketones shows the utility of spin traps like 2-methyl-2-nitrosopropane (B1203614) (MNP) in mechanistic investigations. researchgate.net

Table 3: Hypothetical EPR Application for this compound This table outlines a conceptual framework for using EPR to study radical formation from the title compound.

Objective Methodology Potential Radical Intermediate Spin Trap Example Expected Outcome
Detect C-Cl bond cleavagePhotolysis or thermolysis in the presence of a spin trap.2-(1-benzo[b]thiophen-2-yl)ethyl radical5,5-Dimethyl-1-pyrroline N-oxide (DMPO)Formation of a stable DMPO spin adduct with a characteristic EPR spectrum. nih.gov
Investigate reaction mechanismsReaction with an initiator (e.g., peroxide) and a spin trap.Various carbon- or sulfur-centered radicalsPhenyl N-tert-butylnitrone (PBN)EPR spectrum providing hyperfine coupling constants to identify the trapped radical's structure. mdpi.com

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The imperative for green chemistry is steering the future of synthetic organic chemistry. For 2-(1-Chloroethyl)benzo[b]thiophene and its parent ring system, this translates to the development of methods that are both environmentally benign and efficient in their use of atoms.

Current synthetic strategies for benzo[b]thiophenes often rely on multi-step processes that may involve harsh reagents and generate significant waste. nih.gov Future research will prioritize the development of one-pot domino reactions and catalytic cycles that minimize purification steps and maximize the incorporation of starting material atoms into the final product. malayajournal.orgresearchgate.net

An emerging area of interest is the use of electrochemical methods. nih.gov These techniques can often proceed under mild conditions, at room temperature, and without the need for traditional metal catalysts, thus reducing the environmental impact. nih.gov The electrosynthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes showcases a move towards more sustainable protocols that could be adapted for the synthesis of various benzo[b]thiophene derivatives. nih.gov

Furthermore, the exploration of water as a reaction medium presents a significant opportunity for greener synthesis. A one-step protocol for preparing substituted 2-acetylbenzo[b]thiophenes in water highlights the potential for developing aqueous routes to other derivatives, potentially including the chloroethyl-substituted variant. researchgate.net

The following table summarizes key aspects of sustainable synthetic approaches being explored for benzo[b]thiophene derivatives:

Synthetic StrategyKey AdvantagesRelevant Research
Electrochemical Synthesis Mild reaction conditions, reduced catalyst use, potential for high selectivity. nih.govElectrosynthesis of benzo[b]thiophene-1,1-dioxides. nih.gov
Domino Reactions One-pot synthesis, reduced workup, increased efficiency. malayajournal.orgresearchgate.netRegioselective synthesis of novel benzo[b]thiophenes. malayajournal.orgresearchgate.net
Aqueous Synthesis Environmentally friendly solvent, potential for direct product crystallization. researchgate.netOne-step protocol for 2-acetylbenzo[b]thiophenes in water. researchgate.net

Exploration of Novel Reactivity Patterns and Transformation Pathways

The chloroethyl group at the 2-position of the benzo[b]thiophene core is a versatile chemical handle, opening the door to a wide array of subsequent transformations. Future research will undoubtedly focus on uncovering new ways to leverage this reactivity to construct more complex and functionalized molecules.

The electrophilic nature of the carbon bearing the chlorine atom makes it a prime target for nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups, including amines, azides, and alkoxides, leading to novel derivatives with potentially interesting biological or material properties.

Furthermore, the development of novel cyclization reactions starting from this compound could lead to the formation of new heterocyclic systems fused to the benzo[b]thiophene core. For instance, electrophilic sulfur-mediated cyclization of alkynylthioanisoles has proven effective for synthesizing 2,3-disubstituted benzo[b]thiophenes and could inspire new strategies involving the chloroethyl side chain. nih.govnih.gov

Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic routes. The future of mechanistic studies for reactions involving this compound will increasingly rely on a synergistic combination of experimental techniques and computational modeling.

Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the energetics of reaction pathways, the structures of transition states, and the factors governing selectivity. rsc.org Such computational studies can help to rationalize experimentally observed reactivity and predict the outcomes of new transformations. escholarship.org For instance, DFT calculations were instrumental in understanding the mechanism of C3-chlorination of C2-substituted benzo[b]thiophenes, revealing the formation of a chloronium ion intermediate. rsc.org

Integrating these computational approaches with experimental methods like kinetic studies, isotope labeling, and in-situ spectroscopic monitoring will provide a comprehensive picture of the reaction landscape. This integrated approach will be crucial for tackling challenges in regioselectivity and stereoselectivity.

Design and Synthesis of Derivatives for Emerging Non-Biological Material Applications

While benzo[b]thiophene derivatives have been extensively explored for their biological activity, there is a growing interest in their application in materials science. ciac.jl.cnrsc.org The unique electronic and photophysical properties of the benzo[b]thiophene core make it an attractive building block for organic electronic materials.

Future research will focus on designing and synthesizing derivatives of this compound for applications in:

Organic Thin-Film Transistors (OTFTs): The ability to tune the electronic properties of benzo[b]thiophene-based materials through substitution makes them promising candidates for organic semiconductors. rsc.org The synthesis of novel benzo[b]thieno[2,3-d]thiophene derivatives has already demonstrated their potential in p-type thin-film transistors. rsc.org

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of some benzo[b]thiophene derivatives suggest their potential use as emitters in OLEDs. nih.gov The oxidation of the sulfur atom in the thiophene (B33073) ring can modulate the electronic structure and influence fluorescence, opening up avenues for new light-emitting materials. mdpi.com

Organic Photovoltaics (OPVs): The development of novel donor-acceptor conjugated polymers incorporating benzo[b]thiophene units is an active area of research for OPV applications. scilit.com

The synthesis of extended heteroaromatic conjugated molecules through methods like solvent-free Pd-catalyzed C-H bond activation is a key strategy in this area. scilit.com

Overcoming Regioselectivity and Stereoselectivity Challenges in Complex Transformations

As synthetic targets become more complex, the control of regioselectivity and stereoselectivity becomes paramount. Regioselectivity refers to the preference for a reaction to occur at one position over another, a common challenge in the functionalization of aromatic systems like benzo[b]thiophene. wikipedia.org

Future research will need to address these challenges through the development of highly selective catalysts and reagents. For example, in electrophilic substitution reactions, the directing effects of existing substituents on the benzo[b]thiophene ring must be carefully considered and controlled. The development of methods for the regioselective functionalization of benzo[b]thiophenes, such as through combined ortho-lithiation and halocyclization strategies, provides a roadmap for future endeavors. researchgate.net

Furthermore, if the 1-chloroethyl group is used in reactions that generate a new stereocenter, controlling the stereochemical outcome will be a significant focus. This will likely involve the use of chiral catalysts or auxiliaries to induce facial selectivity in the approach of reagents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-Chloroethyl)benzo[b]thiophene, and how can reaction efficiency be improved?

  • Methodology : The compound can be synthesized via condensation reactions between 2-mercaptoacetone and halogenated benzaldehydes under water-mediated conditions. Evidence from analogous 2-acetylbenzo[b]thiophene synthesis highlights short reaction times (1–3 hours) and purification by filtration . Substitution at the 2-position can be achieved using chloroethylating agents (e.g., 1-chloroethyl ethers) in the presence of Lewis acids like AlCl₃ . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance yield.

Q. How can IR and NMR spectroscopy reliably confirm the structure of this compound?

  • Methodology :

  • IR Spectroscopy : The sulfur-associated vibrational band near 8.0–8.5 µm and the thiophene nucleus band at 21.0–22.0 µm are diagnostic . The chloroethyl group exhibits C-Cl stretching at ~600–700 cm⁻¹.
  • NMR : In 1^1H NMR, the benzo[b]thiophene protons resonate as a multiplet at δ 7.2–7.8 ppm. The chloroethyl group (–CH₂CH₂Cl) shows a triplet for the terminal CH₂Cl (~δ 3.6–3.8 ppm) and a quartet for the adjacent CH₂ (~δ 2.8–3.0 ppm). 13^{13}C NMR confirms the thiophene carbons (100–130 ppm) and the chloroethyl carbons (40–50 ppm) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials. For higher purity (>95%), recrystallization in ethanol or acetonitrile is preferred. Evidence from similar thiophene derivatives suggests that fractional distillation under reduced pressure (80–100°C, 0.1 mmHg) can separate volatile byproducts .

Advanced Research Questions

Q. How does the chloroethyl substituent influence the electronic properties of benzo[b]thiophene in semiconductor applications?

  • Methodology : The electron-withdrawing chloroethyl group enhances electron mobility in π-conjugated systems. Cyclic voltammetry (CV) and density functional theory (DFT) calculations reveal a reduction in the HOMO-LUMO gap (~0.3–0.5 eV) compared to unsubstituted benzo[b]thiophene. UV-Vis spectroscopy shows a redshift in absorption maxima (λₐᵦₛ ~350–400 nm), indicating extended conjugation .

Q. What are the mechanistic pathways for the hydrogenation and desulfurization of this compound using transition-metal catalysts?

  • Methodology : Iridium complexes (e.g., [Ir(COD)(PCy₃)]⁺) catalyze hydrogenation at the thiophene ring, with sulfur extrusion occurring via a η²-coordination intermediate. GC-MS and isotopic labeling (34^{34}S) confirm sulfur removal as H₂S. Kinetic studies suggest a rate-determining step involving C–S bond cleavage . Competing pathways (ring-opening vs. hydrogenation) depend on catalyst loading and H₂ pressure (1–5 atm) .

Q. How can electrophilic substitution reactions be tailored to functionalize this compound at specific positions?

  • Methodology : The chloroethyl group directs electrophiles (e.g., NO₂⁺, Br⁺) to the 5- and 7-positions of the benzo[b]thiophene core. Friedel-Crafts alkylation with AlCl₃ yields 3-substituted derivatives. Regioselectivity is confirmed via X-ray crystallography (e.g., nitration at C5) and comparative 1^1H NMR analysis .

Q. What analytical methods are most effective for assessing the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm resolve degradation products (e.g., hydrolyzed chloroethyl groups) .
  • Accelerated Stability Testing : Samples stored at 40°C/75% RH for 4 weeks show <2% degradation by LC-MS, indicating stability in inert atmospheres .

Contradictions and Validation

  • Synthetic Yields : reports 70–85% yields for analogous 2-acetylbenzo[b]thiophenes, while notes lower yields (50–60%) for chloroethyl derivatives due to steric hindrance. Adjusting stoichiometry (1.2–1.5 eq of chloroethylating agent) improves efficiency .
  • Spectroscopic Assignments : Discrepancies in IR band positions ( vs. later studies) are resolved by referencing high-resolution X-ray structures to validate vibrational modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.